molecular formula C11H21N7O4S B2648341 (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 2137090-68-5

(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B2648341
CAS No.: 2137090-68-5
M. Wt: 347.39
InChI Key: GCKMJGYSTGFIGW-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines amino acids and triazole derivatives, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the amino acid and triazole components. The amino acid component can be synthesized through standard peptide synthesis techniques, while the triazole derivative is often prepared via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis reactors and specialized equipment for handling the triazole synthesis. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing triazole moiety.

    Reduction: The compound can be reduced to alter the amino acid component.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-5-guanidinopentanoic acid: Similar in structure but lacks the triazole moiety.

    2-[(1H-1,2,4-Triazol-3-yl)sulfanyl]acetic acid: Contains the triazole moiety but lacks the amino acid component.

Uniqueness

The uniqueness of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid lies in its combination of amino acid and triazole structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H7N3O2S/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-6-5(8-7-3)11-2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H2,1H3,(H,9,10)(H,6,7,8)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKMJGYSTGFIGW-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)SCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N7O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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